molecular formula C5H12N2 B15139776 2-Methylpiperazine-d10

2-Methylpiperazine-d10

Cat. No.: B15139776
M. Wt: 110.22 g/mol
InChI Key: JOMNTHCQHJPVAZ-NWURLDAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpiperazine-d10 is a deuterium-labeled derivative of 2-Methylpiperazine. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of this compound makes it valuable for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpiperazine-d10 typically involves the deuteration of 2-Methylpiperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpiperazine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylpiperazine-d10 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methylpiperazine-d10 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in its structure can influence the pharmacokinetic and metabolic profiles of drugs. Deuterium substitution can lead to changes in the rate of drug metabolism, potentially enhancing the stability and efficacy of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which imparts distinct properties compared to its non-deuterated counterparts. The presence of deuterium atoms can alter the compound’s chemical and physical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C5H12N2

Molecular Weight

110.22 g/mol

IUPAC Name

2,2,3,3,5,5,6-heptadeuterio-6-(trideuteriomethyl)piperazine

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D

InChI Key

JOMNTHCQHJPVAZ-NWURLDAXSA-N

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C([2H])([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC1CNCCN1

Origin of Product

United States

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